Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine
Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This synthesis method is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride has been reported . The InChI code is 1S/C9H11N3.2ClH/c1-10-6-8-7-11-9-4-2-3-5-12(8)9;;/h2-5,7,10H,6H2,1H3;2*1H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions are considered efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
Material Science
- Scientific Field : Material Science
- Application Summary : Imidazo[1,2-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
Insomnia Treatment
- Scientific Field : Pharmacology
- Application Summary : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include zolpidem, are widely used in medicine . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
Luminescent Materials
- Scientific Field : Material Science
- Application Summary : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
Chemical Research
- Scientific Field : Chemistry
- Application Summary : “Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine” is used in chemical research . It’s a unique chemical that can be used to synthesize other compounds .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
Pharmaceutical Research
- Scientific Field : Pharmacology
- Application Summary : “Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine” is used in pharmaceutical research . It’s a unique chemical that can be used to synthesize other compounds .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .
properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHBXLQYBABBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650283 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine | |
CAS RN |
885275-83-2 | |
Record name | N-Methylimidazo[1,2-a]pyridine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ({imidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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